
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four adenosine receptor subtypes, and it is widely distributed throughout the brain and peripheral tissues. DPCPX has been extensively studied as a tool compound for investigating the role of the adenosine A1 receptor in various biological processes.
Wissenschaftliche Forschungsanwendungen
Molecular Structure Investigations
Research has delved into the synthesis and molecular structure investigations of derivatives incorporating pyrazole and piperazine moieties. These studies often employ X-ray crystallography combined with computational methods like Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties. One notable study synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, analyzing their molecular structures and intermolecular interactions, demonstrating the complexity and potential utility of these compounds in various applications (Shawish et al., 2021).
Antimicrobial and Antitumor Activities
Several studies have focused on the synthesis of new derivatives with potential antimicrobial and antitumor activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent bacterial biofilm and MurB inhibitors. These compounds demonstrated significant efficacy against various bacterial strains, with compound 5e exhibiting remarkable antibacterial efficacies and biofilm inhibition activities, suggesting their potential in treating bacterial infections and inhibiting biofilm formation (Mekky & Sanad, 2020).
Eigenschaften
IUPAC Name |
4-(2,5-dimethylpyrazole-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-8-13(18(2)17-11)15(22)19-6-7-20(14(21)10-19)12-4-3-5-16-9-12/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIOLTLVBUMLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2426700.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2426705.png)

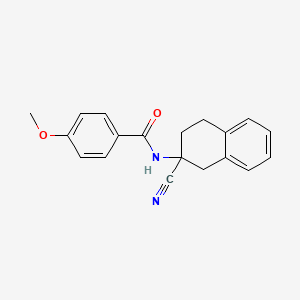
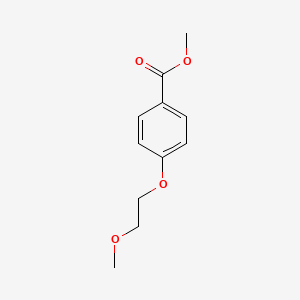

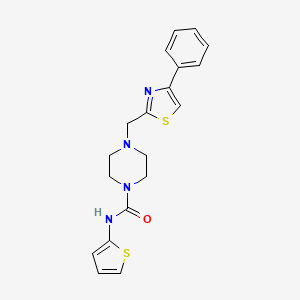
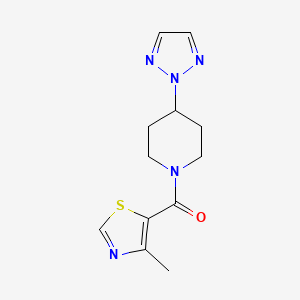
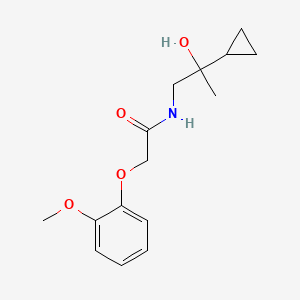
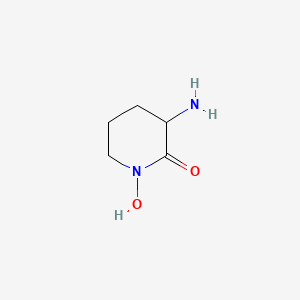
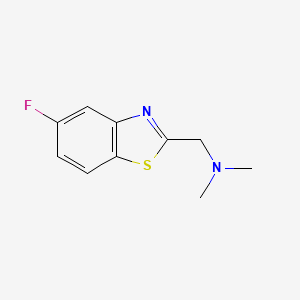

![N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426721.png)